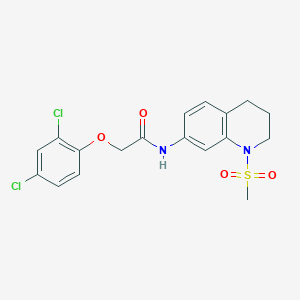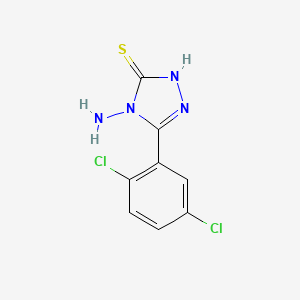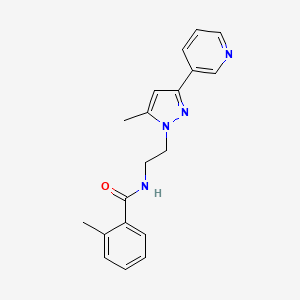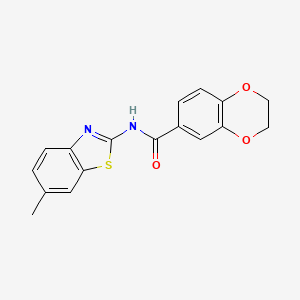
2-(2,4-二氯苯氧基)-N-(1-(甲磺酰)-1,2,3,4-四氢喹啉-7-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It’s used widely in agriculture in soybean, corn, sugarcane, and wheat fields, and it turns up in most “weed and feed” products as well as in many lawn treatments .
Synthesis Analysis
The synthesis of 2,4-D or similar compounds typically involves the reaction of phenol derivatives with chloroacetic acid in the presence of a base .Molecular Structure Analysis
The molecular structure of 2,4-D consists of a two carbon chain (acetic acid) substituted with a dichlorinated phenol .Chemical Reactions Analysis
2,4-D is known to decompose rapidly in water . It’s also incompatible with strong oxidizers and is corrosive to metals .Physical And Chemical Properties Analysis
2,4-D is an odorless white to tan solid that sinks in water . It has a molecular formula of C8H6Cl2O3 .科学研究应用
Herbicide
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and the third most commonly used in North America . It is a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level .
Plant Growth Regulator
2,4-D is an important synthetic auxin, often used in laboratories for plant research and as a supplement in plant cell culture media such as MS medium . It is absorbed through the leaves and is translocated to the meristems of the plant. Uncontrolled, unsustainable growth ensues causing stem curl-over, leaf withering, and eventual plant death .
Antibody Detection
Antibodies that detect 2,4-Dichlorophenoxyacetic acid can be used in several scientific applications, including Immunohistochemistry, ELISA, and Immunocytochemistry . These antibodies are developed in Mouse and Rabbit .
Fluorescence Detection
The compound can be detected through fluorescence resonance energy transfer (FRET) of nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs) . This method allows the rapid and selective visual detection of 2,4-dichlorophenoxyacetic acid (2,4-D) .
Agricultural Use
Herbicides are agrochemicals used to control the growth of undesired weeds, and aim to significantly increase crop productivity . Most herbicides are small molecules that normally do not cause intrinsic toxicities but inhibit specific molecular target sites within critical plant biochemical and/or physiological pathways, which often cause catastrophic and lethal consequences .
Hormone Disruption
A selective herbicide is used to control certain types of weeds, and usually works through some type of hormone disruption . Synthetic auxin is a selective herbicide and serves as one of the most important herbicides to control weed growth in agriculture worldwide .
作用机制
安全和危害
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-27(24,25)22-8-2-3-12-4-6-14(10-16(12)22)21-18(23)11-26-17-7-5-13(19)9-15(17)20/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRQLEUOZWHZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)
![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)




![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)
![N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2770426.png)